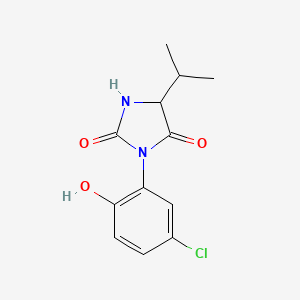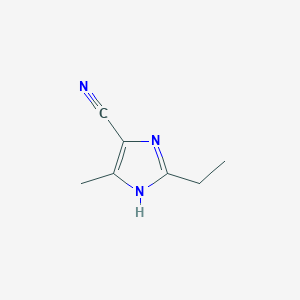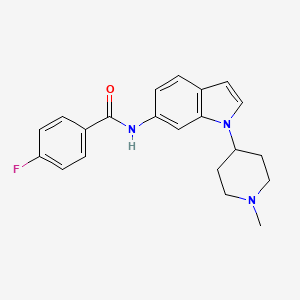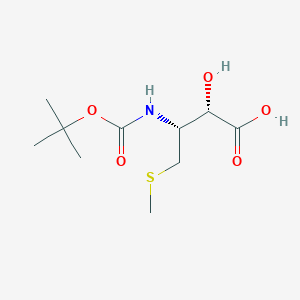
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a nitro group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 1-methylimidazole.
Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with a suitable halogenating agent, such as thionyl chloride, to form 4-chlorophenoxy chloride.
Nitration: The chlorophenoxy intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyclization: The nitrated intermediate is reacted with 1-methylimidazole under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The imidazole ring can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Suitable cyclizing agents and solvents under controlled temperature and pressure.
Major Products Formed
Reduction: Formation of 5-(4-aminophenoxy)-1-methyl-4-nitro-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives.
Cyclization: Formation of fused imidazole ring systems.
Aplicaciones Científicas De Investigación
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenoxy group can bind to hydrophobic pockets in proteins, affecting their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzymatic activities and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: Similar structure with an oxadiazole ring instead of an imidazole ring.
5-(4-chlorophenoxy)-methyl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an imidazole ring.
Uniqueness
5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chlorophenoxy group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
95862-50-3 |
|---|---|
Fórmula molecular |
C10H8ClN3O3 |
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
5-(4-chlorophenoxy)-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C10H8ClN3O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3 |
Clave InChI |
CPZYITIWUVREII-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B12940884.png)




